

Physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)benzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:	2-Fluoro-6-(trifluoromethyl)benzylamine
Cat. No.:	B1305491

[Get Quote](#)

An In-depth Technical Guide to **2-Fluoro-6-(trifluoromethyl)benzylamine**

Foreword: Understanding a Key Building Block in Modern Chemistry

In the landscape of pharmaceutical and specialty chemical synthesis, the strategic incorporation of fluorine atoms into organic molecules is a cornerstone of modern drug design. The unique electronic properties of fluorine and trifluoromethyl (-CF₃) groups can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. [1][2] **2-Fluoro-6-(trifluoromethyl)benzylamine**, CAS No. 239087-06-0, has emerged as a critical intermediate, valued for the precise arrangement of its functional groups.[3] This guide provides an in-depth analysis of its properties, synthesis, and applications, offering field-proven insights for researchers and development professionals.

Core Physicochemical & Structural Characteristics

2-Fluoro-6-(trifluoromethyl)benzylamine is a substituted aromatic amine characterized by a benzylamine core with a fluorine atom and a trifluoromethyl group at the ortho positions relative to the aminomethyl group.[3] These electron-withdrawing groups significantly impact the molecule's reactivity and physical properties.[3]

Summary of Physical and Chemical Properties

The fundamental properties of this compound are summarized below. This data is essential for reaction planning, safety assessments, and analytical method development.

Property	Value	Source(s)
CAS Number	239087-06-0	[3] [4]
Molecular Formula	C ₈ H ₇ F ₄ N	[3] [4]
Molecular Weight	193.14 g/mol	[3] [4]
Appearance	Colorless to pale yellow liquid	[3] [4]
Purity	Typically ≥ 98% (by GC)	[4]
Storage Conditions	2-8°C, under inert atmosphere	[3] [4]
InChI Key	Not explicitly found for this isomer, but related isomers are available.	
Boiling Point	Data not readily available; expected to be elevated due to hydrogen bonding.	
Density	Data not readily available; likely >1 g/mL due to fluorination.	

Spectroscopic Profile for Structural Elucidation

Accurate characterization is paramount for verifying the identity and purity of any chemical intermediate. The following sections describe the expected spectroscopic signatures for **2-Fluoro-6-(trifluoromethyl)benzylamine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the benzylic methylene (-CH₂) protons, and the amine (-NH₂) protons. The aromatic protons would appear as complex multiplets in the aromatic region (approx. 7.0-7.8 ppm), with their chemical shifts and coupling patterns influenced by both the fluorine

and trifluoromethyl substituents. The benzylic $-\text{CH}_2$ protons would likely appear as a singlet or a narrowly coupled multiplet around 3.9-4.2 ppm. The amine protons typically present as a broad singlet, the chemical shift of which can vary with concentration and solvent.

- ^{13}C NMR: The carbon spectrum would show eight distinct signals. The $-\text{CF}_3$ carbon would appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons would have their chemical shifts significantly influenced by the attached fluorine and $-\text{CF}_3$ groups, with the carbon attached to fluorine showing a large one-bond C-F coupling constant.
- ^{19}F NMR: This is a critical technique for fluorinated compounds. The spectrum should display two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group. The $-\text{CF}_3$ group would appear as a singlet at approximately -63 ppm, a characteristic region for this functional group.[\[5\]](#)

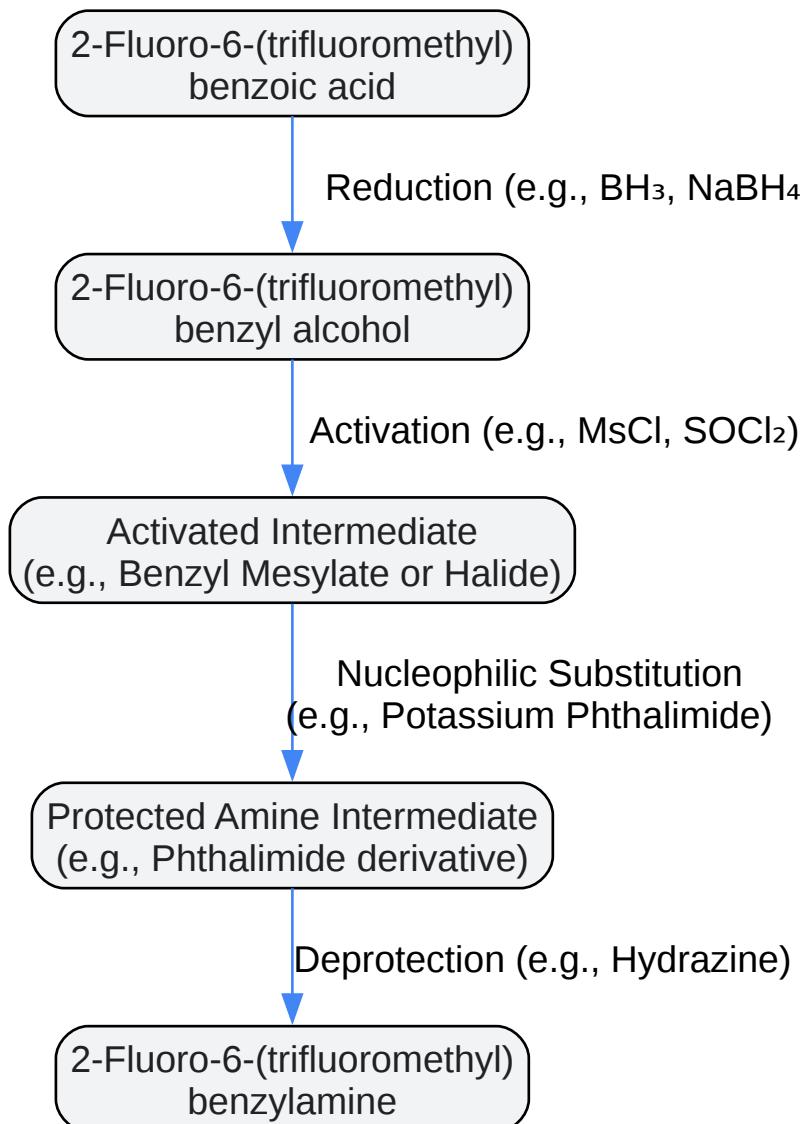
Infrared (IR) Spectroscopy

The IR spectrum provides confirmation of key functional groups. Expected characteristic absorption bands include:

- N-H Stretching: A pair of medium-intensity peaks around $3300\text{-}3400\text{ cm}^{-1}$ for the primary amine.
- C-H Stretching: Aromatic C-H stretches just above 3000 cm^{-1} and aliphatic C-H stretches from the $-\text{CH}_2-$ group just below 3000 cm^{-1} .
- C=C Stretching: Aromatic ring vibrations in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-F Stretching: Strong, characteristic absorptions in the $1100\text{-}1350\text{ cm}^{-1}$ region, often complex due to the presence of both Ar-F and $-\text{CF}_3$ bonds.

Mass Spectrometry (MS)

Under electron ionization (EI-MS), the mass spectrum would be expected to show a molecular ion peak $[\text{M}]^+$ at $\text{m/z} = 193$. The fragmentation pattern would likely involve the loss of the amine group or cleavage at the benzylic position, leading to characteristic fragment ions.


Synthesis, Reactivity, and Mechanistic Considerations

Understanding the synthesis and inherent reactivity of **2-Fluoro-6-(trifluoromethyl)benzylamine** is crucial for its effective use as a synthetic intermediate.

Common Synthetic Pathways

The synthesis is a multi-step process that requires careful control of reaction conditions. A common and logical industrial approach begins with the corresponding benzoic acid derivative. [3][6] The causality behind this choice lies in the commercial availability of the acid and the well-established, high-yielding transformations available for its conversion.

A representative synthetic workflow is outlined below:

[Click to download full resolution via product page](#)

Caption: A common multi-step synthesis of **2-Fluoro-6-(trifluoromethyl)benzylamine**.

Expertise-Driven Rationale:

- Reduction: The reduction of the carboxylic acid to a benzyl alcohol is a critical step. Borane-based reagents are often preferred for their selectivity and high efficiency in reducing carboxylic acids without affecting the aromatic ring or the fluorine substituents.[\[6\]](#)
- Activation & Substitution: The conversion of the benzyl alcohol to a better leaving group (like a mesylate or halide) is necessary to facilitate nucleophilic substitution. This is followed by reaction with a protected nitrogen source like potassium phthalimide. This two-step

sequence (activation then substitution) is often more reliable and higher-yielding than attempting a direct conversion, which might require harsh conditions.

- Deprotection: The final step involves the cleavage of the protecting group (e.g., using hydrazine for a phthalimide) to liberate the free primary amine. This method is standard and effective.

Chemical Reactivity

The amine functionality of **2-Fluoro-6-(trifluoromethyl)benzylamine** behaves as a typical nucleophile, readily undergoing reactions such as acylation, alkylation, and reductive amination. However, the electronic nature of the aromatic ring is significantly altered. The potent electron-withdrawing effects of the ortho-fluoro and ortho-trifluoromethyl groups deactivate the ring towards electrophilic aromatic substitution and direct any potential substitutions to the meta positions.

Applications in Drug Discovery and Materials Science

The unique substitution pattern of this molecule makes it a highly valuable building block.

Pharmaceutical Intermediate: The Case of Elagolix

The most prominent industrial application of **2-Fluoro-6-(trifluoromethyl)benzylamine** is as a key intermediate in the synthesis of Elagolix.^{[3][7]} Elagolix is a gonadotropin-releasing hormone (GnRH) antagonist used to treat pain associated with endometriosis.^[3] The structural fragment derived from this amine is integral to the final drug's architecture, demonstrating its direct relevance in producing modern therapeutics.

Broader Role in Medicinal Chemistry

The incorporation of the 2-fluoro-6-(trifluoromethyl)phenyl moiety into drug candidates is a strategic choice.^[4]

- Metabolic Stability: The C-F bonds are exceptionally strong, making the aromatic ring resistant to oxidative metabolism at those positions, which can increase a drug's half-life.^[1]

- Lipophilicity: The $-CF_3$ group significantly increases lipophilicity (fat-solubility), which can enhance a molecule's ability to cross cell membranes and reach its target.[1][4]
- Conformational Control: The bulky ortho substituents can lock the molecule into a specific conformation, which may improve its binding affinity and selectivity for a target receptor.

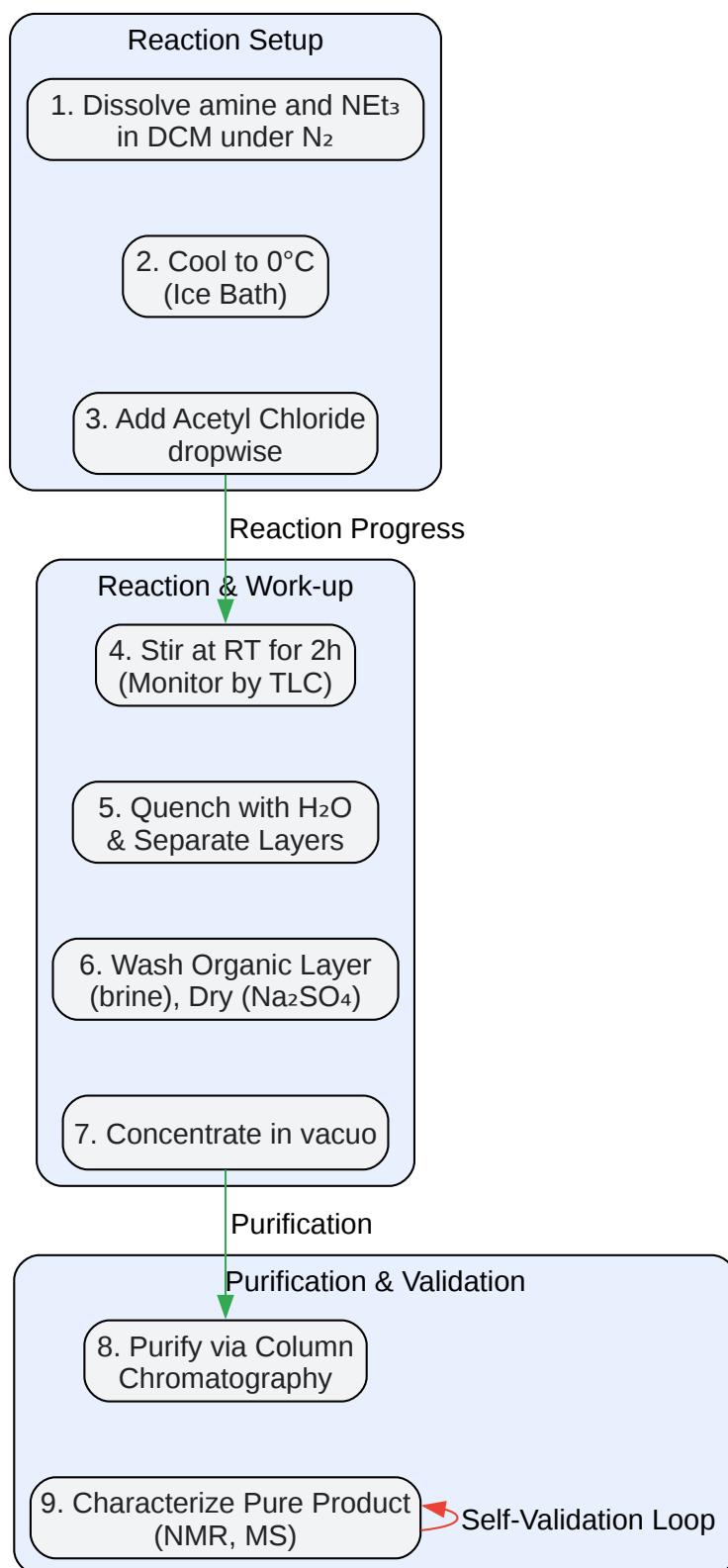
Agrochemicals and Materials Science

Beyond pharmaceuticals, this compound serves as a building block in the development of novel agrochemicals (pesticides and herbicides) and advanced materials like specialized polymers and coatings where enhanced chemical stability and specific electronic properties are desired.[3][4]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling this compound. The information is derived from comprehensive Safety Data Sheets (SDS).[8][9]

- Hazard Identification:
 - H314: Causes severe skin burns and eye damage.[8][9]
 - H318: Causes serious eye damage.[9]
 - H335: May cause respiratory irritation.[8]
- Handling and Personal Protective Equipment (PPE):
 - Work in a well-ventilated area, preferably within a chemical fume hood.[8][9]
 - Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles with side-shields or a face shield, and a lab coat.[9]
 - Avoid breathing fumes, mists, or vapors.[8]
- Storage:


- Store in a tightly closed container in a cool, dry, and well-ventilated area.[9]
Recommended storage temperature is 2-8°C.[3][4]
- Keep under an inert atmosphere (e.g., nitrogen or argon) as the compound can be air-sensitive.[8]
- Store away from incompatible materials such as strong oxidizing agents, acids, and acid chlorides.[8]

- First-Aid Measures:
 - Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[8][9]
 - Eye Contact: Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible. Seek immediate medical attention.[8][9]
 - Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][9]

Self-Validating Experimental Protocol: N-Acetylation

To demonstrate the practical application and establish a trustworthy, self-validating workflow, the following protocol details a standard N-acetylation reaction. This is a foundational transformation in medicinal chemistry for converting a primary amine into a more stable, neutral amide.

Objective: To synthesize N-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)acetamide.

[Click to download full resolution via product page](#)

Caption: A self-validating workflow for the N-acetylation of the title compound.

Detailed Step-by-Step Methodology:

- **Inert Atmosphere Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar, add **2-Fluoro-6-(trifluoromethyl)benzylamine** (1.0 eq). Seal the flask with a septum and purge with dry nitrogen.
- **Reagent Addition:** Via syringe, add anhydrous dichloromethane (DCM) to dissolve the amine, followed by triethylamine (NEt₃, 1.2 eq). The triethylamine acts as a non-nucleophilic base to neutralize the HCl byproduct of the reaction.
- **Cooling:** Cool the reaction mixture to 0°C using an ice-water bath. This is a critical step to control the exothermicity of the acylation reaction.
- **Acylating Agent:** Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes. A precipitate of triethylamine hydrochloride may form.
- **Reaction Monitoring (In-process Validation):** Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by thin-layer chromatography (TLC) until the starting amine spot is consumed (typically 1-2 hours). This provides real-time validation of reaction completion.
- **Work-up:** Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- **Purification:** Purify the crude material using flash column chromatography on silica gel to obtain the pure N-acetylated product.
- **Structural Validation:** Confirm the identity and purity of the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry. The resulting data must be consistent with the expected structure of N-((2-fluoro-6-(trifluoromethyl)phenyl)methyl)acetamide, thus closing the validation loop.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 3. nbinno.com [nbino.com]
- 4. chemimpex.com [chemimpex.com]
- 5. rsc.org [rsc.org]
- 6. CN111909040A - Preparation method of Elagolix intermediate 2-fluoro-6-trifluoromethylbenzylamine - Google Patents [patents.google.com]
- 7. 2-FLUORO-6-(TRIFLUOROMETHYL)BENZYLAMINE | 239087-06-0 [chemicalbook.com]
- 8. synquestlabs.com [synquestlabs.com]
- 9. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Physical and chemical properties of 2-Fluoro-6-(trifluoromethyl)benzylamine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1305491#physical-and-chemical-properties-of-2-fluoro-6-trifluoromethyl-benzylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com